![molecular formula C7H8ClN3O2 B1422820 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide CAS No. 202135-67-9](/img/structure/B1422820.png)
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide
Overview
Description
“6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C7H8ClN3O2 . It is also known as CHEPC.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O2/c1-7(2)14(5-6-15)10(16)8-3-4-9(11)13-12-8/h3-4,7,15H,5-6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.69 . It is stored at room temperature and has a physical form of oil .Scientific Research Applications
Pyridazine Analogs in Medicinal Chemistry
Research on compounds structurally related to 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide has shown significant pharmaceutical importance. A study synthesized and analyzed a pyridazine analog, emphasizing its pharmaceutical relevance in medicinal chemistry. This compound was synthesized using specific methods and characterized by various spectroscopic techniques, including XRD, NMR, IR, and LC-MS. The study provided insights into the structural and chemical properties of this compound and its potential applications in the pharmaceutical field (Sallam et al., 2021).
Pyridazine Derivatives in HIV Treatment
Another line of research involved synthesizing pyridazine derivatives and evaluating their potential as human immunodeficiency virus (HIV) type 1 reverse transcriptase inhibitors. This work explored the synthesis of various pyridazine compounds and their effectiveness in inhibiting HIV, demonstrating the significance of pyridazine derivatives in developing antiviral medications (Heinisch et al., 1996).
Interleukin-1β Converting Enzyme Inhibition
Further research focused on pyridazine compounds as interleukin-1β converting enzyme (ICE) inhibitors. This study identified novel classes of pyridazine compounds that act as irreversible inhibitors, contributing to our understanding of pyridazine's role in modulating immune responses (Dolle et al., 1997).
Density Functional Theory (DFT) Studies
Density functional theory studies on pyridazine derivatives, including those similar to 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide, have been conducted. These studies provide theoretical insights into the isomerization reactions and chemical properties of pyridazine compounds, enhancing our understanding of their chemical behavior (Zhou et al., 2004).
properties
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-5(10-11-6)7(13)9-3-4-12/h1-2,12H,3-4H2,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOQNMMCSBLOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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